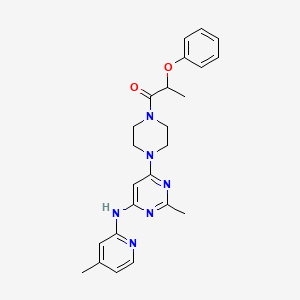
1-(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine. One of their carbon atoms is replaced by a nitrogen atom . They are involved in many biological processes and are part of the structure of several larger molecules, including certain vitamins and nucleotides in DNA and RNA .
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex and varies depending on the specific compound. Generally, it involves the reaction of an appropriate starting material with a reagent that introduces the pyrimidine ring .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also has a piperazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The presence of these rings may influence the compound’s reactivity and biological activity.Chemical Reactions Analysis
The chemical reactions of this compound would depend on its specific structure and the conditions under which it is reacted. Pyrimidine derivatives can undergo a variety of reactions, including substitutions and additions .Applications De Recherche Scientifique
Anti-Fibrosis Activity
This compound has shown potential in the field of anti-fibrosis research . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Inhibition of Collagen Expression
Compounds derived from this chemical structure have been found to effectively inhibit the expression of collagen . This makes it a potential candidate for the development of treatments for diseases characterized by excessive collagen deposition, such as fibrosis .
Reduction of Hydroxyproline Content
The compound has been shown to reduce the content of hydroxyproline in cell culture medium in vitro . Hydroxyproline is a major component of the protein collagen, and its reduction indicates a potential anti-fibrotic effect .
Medicinal Chemistry
The unique structure of this compound allows for various applications in medicinal chemistry. It can be used as a building block in the synthesis of a wide range of pharmacologically active compounds.
Drug Discovery
This compound is a valuable asset in drug discovery. Its unique structure and potential biological activities make it a promising candidate for the development of new drugs.
Molecular Biology Studies
The compound can also be used in molecular biology studies. Its unique structure and potential biological activities can provide valuable insights into the molecular mechanisms of various biological processes.
Mécanisme D'action
Target of Action
It’s worth noting that compounds with a similar pyridopyrimidine structure have been known to target specific enzymes . For instance, CDK4/6 inhibitors, which include compounds with a pyridopyrimidine moiety, target specific enzymes called CDK4 and CDK6 .
Mode of Action
Cdk4/6 inhibitors, which include compounds with a pyridopyrimidine moiety, disrupt the signals that stimulate the proliferation of malignant (cancer) cells . This suggests that the compound might interact with its targets in a similar manner, leading to changes in cell proliferation.
Biochemical Pathways
Compounds with a similar pyridopyrimidine structure have been known to affect various biochemical pathways . For instance, CDK4/6 inhibitors disrupt the signals that stimulate the proliferation of malignant (cancer) cells , which suggests that the compound might affect similar pathways.
Result of Action
Compounds with a similar pyridopyrimidine structure have been known to exhibit diverse types of biological and pharmaceutical activities . For example, some pyrimidine derivatives are known as antimicrobial, antiviral, antitumor, and antifibrotic compounds .
Orientations Futures
Propriétés
IUPAC Name |
1-[4-[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazin-1-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O2/c1-17-9-10-25-21(15-17)28-22-16-23(27-19(3)26-22)29-11-13-30(14-12-29)24(31)18(2)32-20-7-5-4-6-8-20/h4-10,15-16,18H,11-14H2,1-3H3,(H,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYQEHMFEBIDJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C(C)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

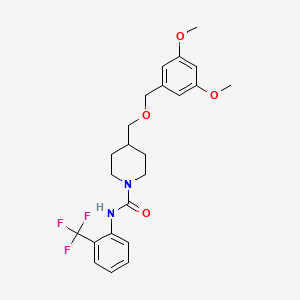

![(3S,4S)-1-Benzyl-4-[(tert-butyldimethylsilyl)oxy]pyrrolidin-3-ol](/img/structure/B2842897.png)


![N-Ethyl-1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-A:2,3-D]pyrimidine-3-carboxamide](/img/structure/B2842903.png)
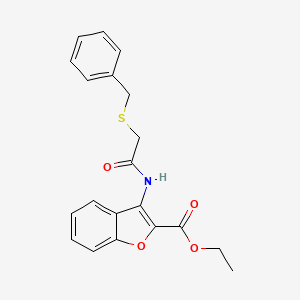

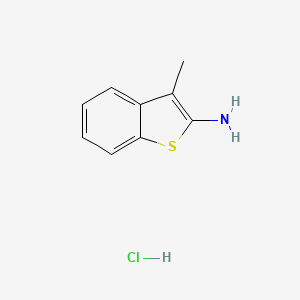
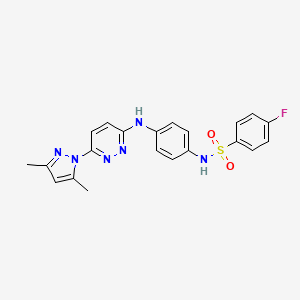
![9-cyclopropyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2842912.png)

![N-((2-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2842914.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2842915.png)